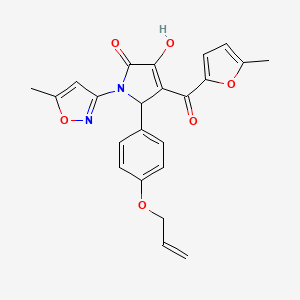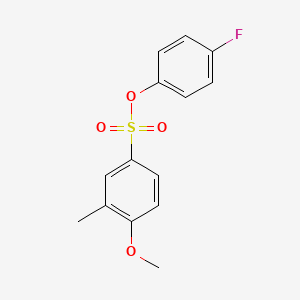![molecular formula C19H19Cl3N2O B2937023 N-[2-(azepan-1-yl)-5-chlorophenyl]-2,4-dichlorobenzamide CAS No. 383146-68-7](/img/structure/B2937023.png)
N-[2-(azepan-1-yl)-5-chlorophenyl]-2,4-dichlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-(azepan-1-yl)-5-chlorophenyl]-2,4-dichlorobenzamide” is a chemical compound. It is a part of a collection of unique chemicals provided by Sigma-Aldrich . The compound is used by early discovery researchers .
Synthesis Analysis
The synthesis of azepine derivatives, which is the core structure in “N-[2-(azepan-1-yl)-5-chlorophenyl]-2,4-dichlorobenzamide”, involves methods for recyclization of small and medium carbo-, oxa- or azacyclanes, as well as multicomponent heterocyclization reactions .Molecular Structure Analysis
The molecular structure of “N-[2-(azepan-1-yl)-5-chlorophenyl]-2,4-dichlorobenzamide” is complex. It includes an azepane ring, which is a seven-membered heterocyclic compound with one nitrogen atom .Applications De Recherche Scientifique
Herbicide Development
Research has shown that benzamide derivatives, such as N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, are herbicidally active against annual and perennial grasses. This suggests potential agricultural utility in forage legumes, certain turf grasses, and cultivated crops, highlighting the relevance of similar compounds in herbicide development and agricultural sciences (Viste, A. J. Cirovetti, & B. Horrom, 1970).
Serotonin Receptor Antagonism
A series of 2-alkoxy-4-amino-5-chlorobenzamide derivatives were synthesized and evaluated for their serotonin-3 (5-HT3) receptor antagonistic activity. These compounds were assessed for their ability to antagonize the von Bezold-Jarisch reflex in rats, indicating potential applications in the development of treatments for conditions modulated by serotonin receptors (H. Harada et al., 1995).
Propriétés
IUPAC Name |
N-[2-(azepan-1-yl)-5-chlorophenyl]-2,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl3N2O/c20-13-5-7-15(16(22)11-13)19(25)23-17-12-14(21)6-8-18(17)24-9-3-1-2-4-10-24/h5-8,11-12H,1-4,9-10H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOLHFDHNNAYAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(azepan-1-yl)-5-chlorophenyl]-2,4-dichlorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethylsulfonyl-1-[(3-fluorophenyl)methyl]benzimidazole](/img/structure/B2936941.png)
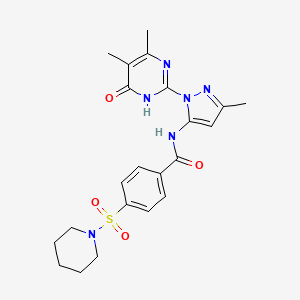
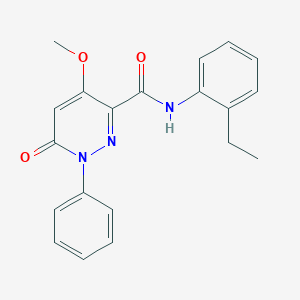
![1-[1-[(2,6-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2936946.png)
![N-(4-chlorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2936947.png)
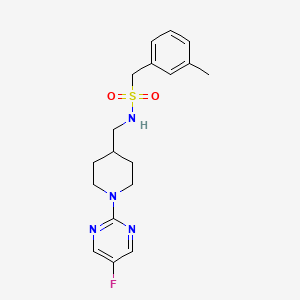
![4-((4-methoxyphenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide](/img/structure/B2936949.png)
![(4-((1H-imidazol-1-yl)methyl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2936952.png)
![4-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2936956.png)
![N-[2-{[1-(morpholin-4-ylcarbonyl)propyl]thio}-4-oxoquinazolin-3(4H)-yl]-2-phenylacetamide](/img/structure/B2936957.png)
![2-(4-fluorophenyl)-4-{3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2936958.png)
